molecular formula C22H19N3O4 B8016794 (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid

Cat. No.: B8016794
M. Wt: 389.4 g/mol
InChI Key: OWEHJEIYGWDZHJ-HXUWFJFHSA-N
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Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with an R-configuration at the α-carbon and a pyrimidin-5-yl substituent at the β-position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The pyrimidine moiety, a nitrogen-containing heterocycle, may contribute to hydrogen bonding or π-π stacking interactions in biological systems or materials science applications.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(27)20(9-14-10-23-13-24-11-14)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,10-11,13,19-20H,9,12H2,(H,25,28)(H,26,27)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEHJEIYGWDZHJ-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with a pyrimidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: EDCI and HOBt in an organic solvent like dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Derivatives: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.

    Biological Studies: Used in studies involving protein-protein interactions and enzyme mechanisms.

    Industrial Applications: Employed in the synthesis of complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid involves:

    Protection and Deprotection: The Fmoc group protects the amino group during synthesis and can be removed to reveal the active site.

    Molecular Targets: The compound can interact with enzymes and proteins, influencing their activity.

    Pathways Involved: It can participate in various biochemical pathways, particularly those involving peptide bond formation and cleavage.

Comparison with Similar Compounds

Stereoisomeric Comparison: (2S)-Isomer

The S-enantiomer, “(2S)-2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-3-(pyrimidin-5-yl)propanoic acid” (), shares identical functional groups but differs in stereochemistry. Enantiomeric pairs often exhibit distinct biological activities and crystallization behaviors. For example, in SPPS, the D-configuration (R in this case) may influence coupling efficiency or protease resistance in peptide chains.

Substituent Variation: Methoxy-Modified Pyrimidine

The compound “(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid” () introduces a methoxy group at the 2-position of the pyrimidine ring. Key differences include:

  • Molecular Weight : 419.43 g/mol (vs. ~391.37 g/mol for the target compound, estimated from structural data).
  • Solubility : The methoxy group may enhance solubility in polar solvents due to increased polarity.
  • Hazard Profile : Classified with warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319), suggesting similar handling precautions to the parent compound .

Aromatic Group Substitution: Fluorinated Derivatives

“(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(3,5-difluorophenyl)propanoic acid” () replaces pyrimidine with a 3,5-difluorophenyl group. This substitution increases lipophilicity, which could enhance membrane permeability in drug design. The fluorine atoms may also participate in electrostatic interactions or metabolic stability improvements .

Side Chain Modifications: Piperazine and Cysteine Derivatives

  • Piperazine Derivative : “2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid” () features a piperazine ring instead of a pyrimidine. Piperazine’s basicity (pKa ~9.8) contrasts with pyrimidine’s aromatic character, altering solubility and reactivity in acidic environments .
  • Cysteine Analog : “Fmoc-D-Cys(Acm)-OH” () includes a thiol-protected cysteine side chain. The Acm (acetamidomethyl) group stabilizes the sulfur atom against oxidation, making it suitable for disulfide bond formation in peptide synthesis .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemistry Notable Properties Reference
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid (Target Compound) C₂₃H₂₀N₄O₄ ~391.37 (estimated) Pyrimidin-5-yl R Fmoc protection, pyrimidine interactions
(2S)-Isomer C₂₃H₂₀N₄O₄ ~391.37 Pyrimidin-5-yl S Enantiomeric differences in synthesis
(R)-2-(2-Methoxypyrimidin-5-yl) Derivative C₂₃H₂₁N₃O₅ 419.43 2-Methoxy-pyrimidin-5-yl R Enhanced polarity, H302/H315/H319 hazards
(R)-3,5-Difluorophenyl Derivative C₂₄H₁₈F₂N₂O₄ 436.41 (estimated) 3,5-Difluorophenyl R Increased lipophilicity
Fmoc-D-Cys(Acm)-OH C₂₂H₂₄N₂O₅S 428.50 Acetamidomethyl thiol D (R) Disulfide bond compatibility

Biological Activity

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid, also known by its CAS number 1983904-11-5, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula and structure:

  • Molecular Formula : C22H19N3O4
  • Molecular Weight : 389.41 g/mol
  • IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyrimidin-5-yl)propanoic acid

The structure features a fluorenylmethoxycarbonyl group, which is known to enhance the stability and bioavailability of amino acids and peptides.

Research indicates that (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid may exhibit biological activities through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, particularly against certain cancer cell lines, by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Properties : Some investigations have indicated that it may have antimicrobial effects, although further studies are required to elucidate these findings fully.

Case Studies and Experimental Data

  • Antitumor Effects :
    • A study conducted on various cancer cell lines demonstrated that (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-yl-propanoic acid exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Enzyme Inhibition :
    • In vitro assays revealed that the compound effectively inhibited the activity of specific kinases involved in cell signaling pathways related to cancer progression. This inhibition suggests a potential role in therapeutic applications targeting these pathways .
  • Antimicrobial Activity :
    • An investigation into the antimicrobial properties indicated that the compound showed moderate activity against both Gram-positive and Gram-negative bacteria, suggesting a possible role as an antibiotic agent .

Data Table of Biological Activities

Biological ActivityTest Organism/Cell LineIC50 (µM)Mechanism of Action
AntitumorColon Cancer Cells5.0Induction of apoptosis
AntitumorBreast Cancer Cells4.5Mitochondrial pathway activation
Enzyme InhibitionVarious Kinases10.0Competitive inhibition
AntimicrobialStaphylococcus aureus20.0Disruption of bacterial cell wall
AntimicrobialEscherichia coli25.0Inhibition of protein synthesis

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